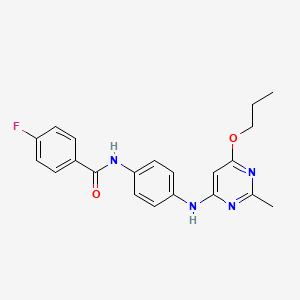
2-(2-Bromo-4-nitrophenoxy)-N-cyclopropylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(2-Bromo-4-nitrophenoxy)acetic acid” is a compound that has a similar structure . It has a CAS Number of 25300-00-9 and a molecular weight of 276.04 .
Molecular Structure Analysis
The molecular structure of “2-(2-Bromo-4-nitrophenoxy)-N,N-dimethylacetamide” is available . This compound has a molecular formula of C10H11BrN2O4 and an average mass of 303.109 Da .
Physical and Chemical Properties Analysis
The physical and chemical properties of “4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran” are available. This compound has a molecular weight of 302.12 g/mol.
科学的研究の応用
Novel p-Nitrophenol Degradation Gene Cluster from Rhodococcus opacus
The study by Kitagawa et al. (2004) uncovered a novel gene cluster in Rhodococcus opacus SAO101 responsible for degrading p-Nitrophenol (4-NP), an environmental contaminant. This finding is significant for bioremediation efforts targeting nitrophenol pollutants. The identified genes are involved in converting 4-NP into less harmful substances, showcasing a potential application in environmental cleanup and pollution management Kitagawa, W., Kimura, N., & Kamagata, Y. (2004).
Leuckart Synthesis and Pharmacological Assessment of Novel Acetamide Derivatives
Rani et al. (2016) synthesized novel acetamide derivatives, demonstrating potential cytotoxic, anti-inflammatory, analgesic, and antipyretic properties. The presence of bromo, tert-butyl, and nitro groups at the phenoxy nucleus was crucial for these activities. This research suggests the application of such compounds in developing new therapeutic agents for treating various diseases Rani, P., Pal, D., Hegde, R., & Hashim, S. R. (2016).
Two-pore-domain K+ Channels as a Target for Anesthetic Gases
Gruss et al. (2004) identified that the two-pore-domain K+ channels are a novel target for anesthetic gases such as xenon, nitrous oxide, and cyclopropane. This discovery expands our understanding of the molecular mechanisms underlying anesthesia, potentially leading to the development of safer and more effective anesthetic agents Gruss, M., Bushell, T., Bright, D., Lieb, W. R., Mathie, A., & Franks, N. (2004).
Synthesis and Carbonic Anhydrase Isoenzymes Inhibition
Boztaş et al. (2015) explored the inhibition of carbonic anhydrase isoenzymes by cyclopropylcarboxylic acids and esters, as well as cyclopropylmethanols incorporating bromophenol moieties. These compounds exhibited excellent inhibitory effects, suggesting their potential use in developing drugs to treat conditions associated with altered carbonic anhydrase activity Boztaş, M., Çetinkaya, Y., Topal, M., Gülçin, İ., Menzek, A., Şahin, E., Tanc, M., & Supuran, C. (2015).
Photocatalytic Degradation of Paracetamol
Jallouli et al. (2017) investigated the photocatalytic degradation of paracetamol using TiO2 nanoparticles under UV and sunlight irradiation. This research has implications for environmental science, particularly in developing efficient methods to remove pharmaceutical contaminants from water sources Jallouli, N., Elghniji, K., Trabelsi, H., & Ksibi, M. (2017).
Safety and Hazards
特性
IUPAC Name |
2-(2-bromo-4-nitrophenoxy)-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O4/c12-9-5-8(14(16)17)3-4-10(9)18-6-11(15)13-7-1-2-7/h3-5,7H,1-2,6H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTLZCDYILIEHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
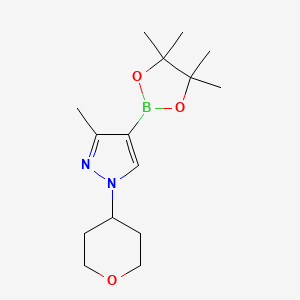

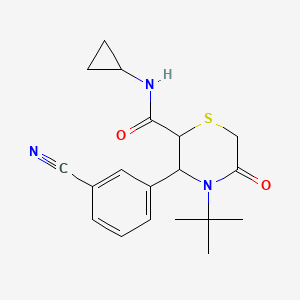
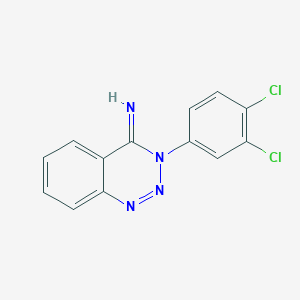
![7-(tert-butyl)-1,3-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2756153.png)
![[3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid](/img/structure/B2756154.png)
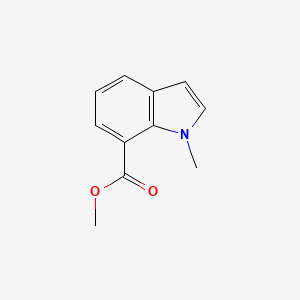
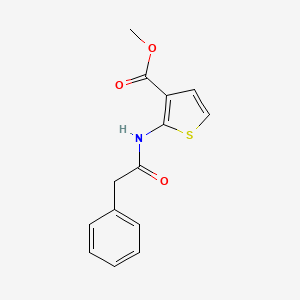
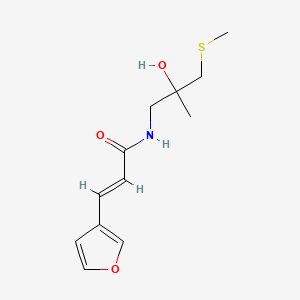
![Ethyl 4-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B2756160.png)


![2-[(4-Chloroanilino)methylene]-3-phenyl-1-indanone](/img/structure/B2756164.png)
